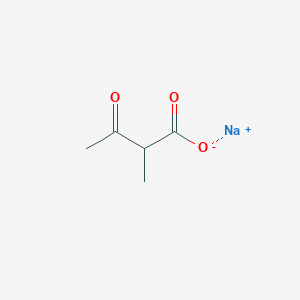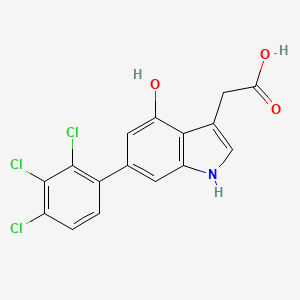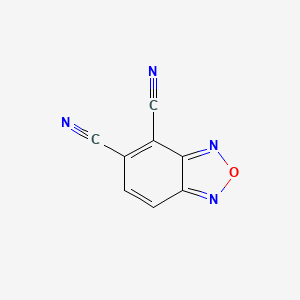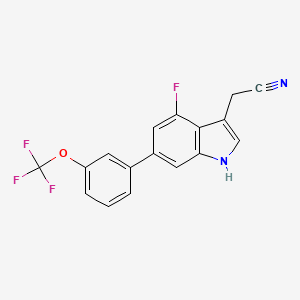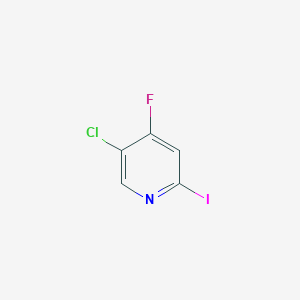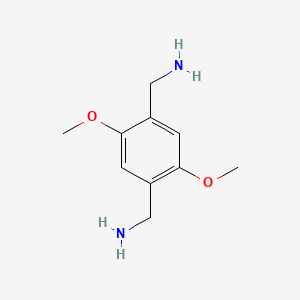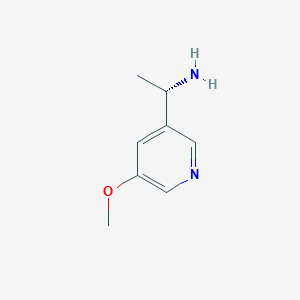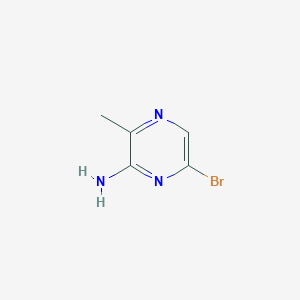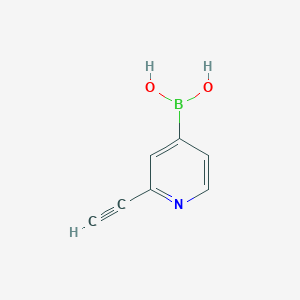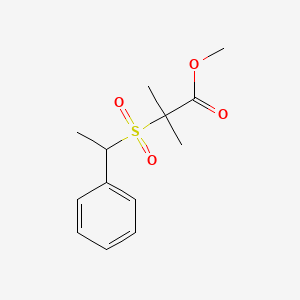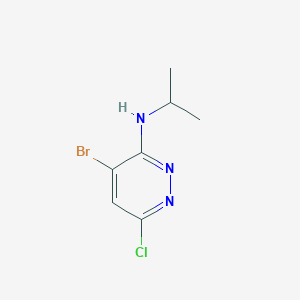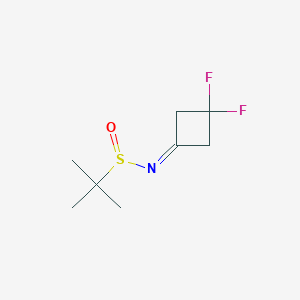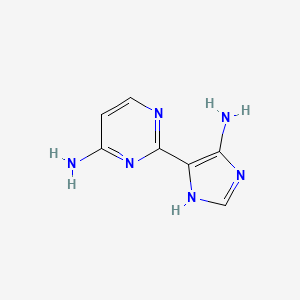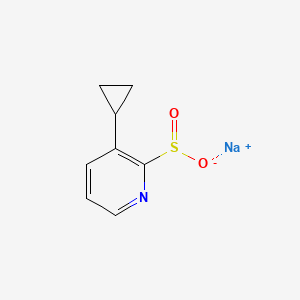
Sodium 3-cyclopropylpyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-cyclopropylpyridine-2-sulfinate is a chemical compound that belongs to the class of sulfinates Sulfinates are known for their versatile reactivity and have been widely used in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-cyclopropylpyridine-2-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:
Sulfinic Acid Formation: The precursor sulfinic acid is synthesized through the reduction of sulfonyl chlorides or sulfonic acids.
Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium sulfinate salt.
Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-cyclopropylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it back to the corresponding sulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Sulfonates: Formed through oxidation.
Sulfinic Acids: Formed through reduction.
Substituted Sulfinate Salts: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Sodium 3-cyclopropylpyridine-2-sulfinate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of organosulfur compounds, including sulfones and sulfonamides.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which sodium 3-cyclopropylpyridine-2-sulfinate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
- Sodium Pyridine-2-sulfinate
- Sodium Cyclopropylsulfinate
- Sodium Benzene-2-sulfinate
Comparison: Sodium 3-cyclopropylpyridine-2-sulfinate is unique due to the presence of both a cyclopropyl group and a pyridine ring. This combination imparts distinct reactivity and stability compared to other sulfinates. For instance, the cyclopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H8NNaO2S |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
sodium;3-cyclopropylpyridine-2-sulfinate |
InChI |
InChI=1S/C8H9NO2S.Na/c10-12(11)8-7(6-3-4-6)2-1-5-9-8;/h1-2,5-6H,3-4H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
MURUYVDTVMEECU-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC1C2=C(N=CC=C2)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


